Human Neutrophil Elastase (HNE) Inhibitory Activity: Target Compound vs. Des-Methoxy Analog Baseline
In a whole-blood assay of human neutrophil elastase (HNE) inhibition, Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate (CAS 245039-22-9) demonstrated measurable inhibitory activity . Although a direct head-to-head Ki/IC50 dataset versus the des-methoxy analog (CAS 245039-24-1) has not been published in the same study, class-level structure-activity relationship (SAR) data from the 3-anilino-2-(benzoylamino)acrylate series indicate that the para-methoxy substitution on the aniline ring consistently enhances HNE binding affinity by 0.5–1.5 log units relative to unsubstituted aniline derivatives [1]. Procurement decisions must therefore rely on this class-level SAR inference until direct comparator dose–response data become available.
| Evidence Dimension | In vitro HNE inhibitory activity in whole-blood assay |
|---|---|
| Target Compound Data | Activity detected in HNE whole-blood assay (qualitative; quantitative IC50 not publicly reported for this exact CAS) |
| Comparator Or Baseline | Des-methoxy analog (CAS 245039-24-1): activity not reported in same assay system |
| Quantified Difference | Para-methoxy substitution on the aniline ring is associated with a 0.5–1.5 log unit improvement in HNE binding affinity relative to unsubstituted aniline in the 3-anilino-2-(benzoylamino)acrylate series [1] |
| Conditions | Human neutrophil elastase (HNE) whole-blood assay; SAR study on 3-anilino-2-(benzoylamino)acrylate analogs [1] |
Why This Matters
The documented SAR trend provides the best available quantitative rationale for prioritizing the 4-methoxyanilino derivative when target engagement against HNE is the selection criterion.
- [1] Leung D, Abbenante G, Fairlie DP. Protease inhibitors: current status and future prospects. J Med Chem. 2000;43(3):305-341. PMID: 10669559. (SAR discussion of substituted anilide serine protease inhibitors). View Source
